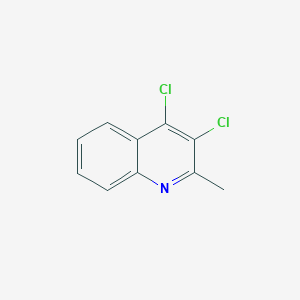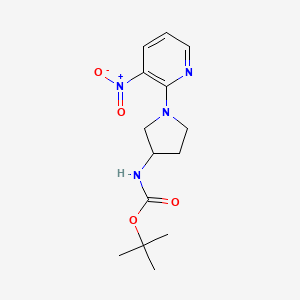
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a mercaptopropyl group, and a carboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-mercaptopropionic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
- Benzyl 2-(3-aminopropyl)piperidine-1-carboxylate
- Benzyl 2-(3-methylpropyl)piperidine-1-carboxylate
Comparison: Benzyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity. Compared to its analogs, this compound can form disulfide bonds and undergo oxidation reactions, making it valuable in redox chemistry and bioconjugation studies .
Eigenschaften
Molekularformel |
C16H23NO2S |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
benzyl 2-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c18-16(19-13-14-7-2-1-3-8-14)17-11-5-4-9-15(17)10-6-12-20/h1-3,7-8,15,20H,4-6,9-13H2 |
InChI-Schlüssel |
GWYFYSAXRSTLTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCCS)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)


![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)


![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)

